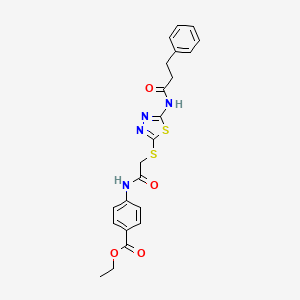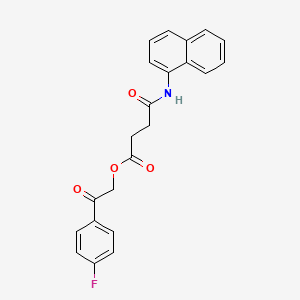![molecular formula C13H9ClN4 B12471518 [4-(3-chloro-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]propanedinitrile](/img/structure/B12471518.png)
[4-(3-chloro-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(3-CHLORO-4,5-DIHYDROPYRAZOL-1-YL)PHENYL]METHYLIDENE}PROPANEDINITRILE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated dihydropyrazole ring attached to a phenyl group, which is further linked to a methylene-propanedinitrile moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-CHLORO-4,5-DIHYDROPYRAZOL-1-YL)PHENYL]METHYLIDENE}PROPANEDINITRILE typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4,5-dihydropyrazole with a suitable benzaldehyde derivative under basic conditions. The reaction is often carried out in an ethanolic solution with a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-{[4-(3-CHLORO-4,5-DIHYDROPYRAZOL-1-YL)PHENYL]METHYLIDENE}PROPANEDINITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated dihydropyrazole ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical products.
作用機序
The mechanism by which 2-{[4-(3-CHLORO-4,5-DIHYDROPYRAZOL-1-YL)PHENYL]METHYLIDENE}PROPANEDINITRILE exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
4,5-Dihydropyrazole Derivatives: These compounds share the dihydropyrazole core structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Chlorinated Aromatic Compounds: Compounds with chlorinated aromatic rings often display enhanced reactivity and biological activity due to the presence of the chlorine atom.
Uniqueness
2-{[4-(3-CHLORO-4,5-DIHYDROPYRAZOL-1-YL)PHENYL]METHYLIDENE}PROPANEDINITRILE stands out due to its specific combination of a chlorinated dihydropyrazole ring and a methylene-propanedinitrile moiety
特性
分子式 |
C13H9ClN4 |
|---|---|
分子量 |
256.69 g/mol |
IUPAC名 |
2-[[4-(5-chloro-3,4-dihydropyrazol-2-yl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C13H9ClN4/c14-13-5-6-18(17-13)12-3-1-10(2-4-12)7-11(8-15)9-16/h1-4,7H,5-6H2 |
InChIキー |
GDYFSTZYOCMDPA-UHFFFAOYSA-N |
正規SMILES |
C1CN(N=C1Cl)C2=CC=C(C=C2)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Bromophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12471436.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12471438.png)
![2-chloro-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B12471448.png)
![4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol](/img/structure/B12471465.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471467.png)

![1-(2-Chloro-5-nitrophenyl)-2-[(4-ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B12471481.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471487.png)
![N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B12471490.png)
![4-[({4-[(4-Bromo-2-methylphenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12471493.png)

![N-[4-(2,4-dichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B12471503.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide](/img/structure/B12471504.png)
